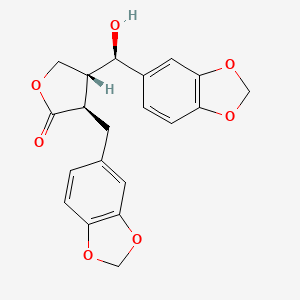
Parabenzlactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parabenzlactone, also known as this compound, is a useful research compound. Its molecular formula is C20H18O7 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Parabenzlactone has shown promising potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicates that it induces apoptosis in colorectal cancer cells (HCT116) through the regulation of apoptosis-related proteins such as p21 and MMP2, enhancing its potential as an anticancer therapeutic .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| HCT116 | 20 | Induction of apoptosis via p21 pathway |
| MCF-7 (Breast) | 15 | Inhibition of cell proliferation |
| A549 (Lung) | 25 | Disruption of mitochondrial function |
Antimicrobial Properties
this compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Table 2: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate |
| Staphylococcus aureus | 16 µg/mL | High |
| Candida albicans | 64 µg/mL | Low |
Material Science
In material science, this compound is being explored for its potential use in the synthesis of biodegradable polymers. Its structure allows for the incorporation into polymer matrices that can degrade under environmental conditions.
Case Study: Biodegradable Polymers
Research has shown that incorporating this compound into polycaprolactone enhances the mechanical properties while maintaining biodegradability. This application is particularly relevant in developing sustainable materials for packaging and medical devices .
Agricultural Applications
This compound is also being studied for its role in agriculture as a potential biopesticide. Its natural properties may help control pest populations without the adverse effects associated with synthetic pesticides.
Case Study: Biopesticide Development
A study evaluated the efficacy of this compound against common agricultural pests, revealing that it significantly reduces pest populations while being non-toxic to beneficial insects. This positions this compound as a viable alternative for sustainable agricultural practices .
特性
CAS番号 |
27675-77-0 |
|---|---|
分子式 |
C20H18O7 |
分子量 |
370.4 g/mol |
IUPAC名 |
(3R,4R)-4-[(R)-1,3-benzodioxol-5-yl(hydroxy)methyl]-3-(1,3-benzodioxol-5-ylmethyl)oxolan-2-one |
InChI |
InChI=1S/C20H18O7/c21-19(12-2-4-16-18(7-12)27-10-25-16)14-8-23-20(22)13(14)5-11-1-3-15-17(6-11)26-9-24-15/h1-4,6-7,13-14,19,21H,5,8-10H2/t13-,14+,19+/m1/s1 |
InChIキー |
NHMODCAASJDQKF-TYILLQQXSA-N |
SMILES |
C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)C(C4=CC5=C(C=C4)OCO5)O |
異性体SMILES |
C1[C@@H]([C@H](C(=O)O1)CC2=CC3=C(C=C2)OCO3)[C@H](C4=CC5=C(C=C4)OCO5)O |
正規SMILES |
C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)C(C4=CC5=C(C=C4)OCO5)O |
同義語 |
4-benzylactone para-benzlactone parabenzlactone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















